![molecular formula C8H6BrN3O2 B1372880 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 1072944-59-2](/img/structure/B1372880.png)
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
描述
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.1 . This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse applications in medicinal chemistry and material science . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
准备方法
The synthesis of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine typically involves the bromination of 6-methyl-3-nitroimidazo[1,2-a]pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
化学反应分析
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include N-bromosuccinimide for bromination, hydrogen gas and palladium for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound has shown promising minimum inhibitory concentrations (MICs) ranging from to against Mtb H37Rv strains .
Case Study: Anti-TB Activity
A notable investigation by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb through high-throughput screening (HTS). The study reported that certain derivatives had an MIC of , demonstrating superior activity compared to existing anti-TB drugs .
Drug Discovery
The compound is being explored as a lead candidate in drug discovery efforts targeting infectious diseases. Its mechanism of action involves bioreduction of the nitro group, leading to reactive intermediates that can disrupt cellular functions in pathogens .
Structure–Activity Relationship (SAR)
Research into the SAR of this compound has revealed that modifications to its structure can significantly influence its biological activity. For example, altering substituents on the imidazo ring has been shown to enhance potency against Mtb while maintaining low cytotoxicity towards mammalian cells .
Other Biological Activities
In addition to its antibacterial properties, compounds in this class have demonstrated potential in other therapeutic areas:
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antifungal and Antiviral Properties : Preliminary studies suggest activity against fungi and viruses, warranting further investigation.
Comparative Analysis with Related Compounds
Compound Name | MIC (Mtb) | Notable Activity |
---|---|---|
This compound | Effective against MDR-TB | |
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine | Varies | Similar structural properties |
3-Bromo-8-nitroimidazo[1,2-a]pyridine | Varies | Potentially effective against XDR-TB |
This table illustrates the varying degrees of efficacy among related compounds, emphasizing the unique position of this compound in drug development.
作用机制
The mechanism of action of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, particularly those involved in bacterial cell wall synthesis and function . The nitro group is thought to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can damage cellular components .
相似化合物的比较
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Bromo-8-iodoimidazo[1,2-a]pyridine: Similar in structure but with different halogen substitutions, leading to varied reactivity and applications.
2-Bromo-6-methoxyimidazo[1,2-a]pyridine:
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Another halogenated derivative with distinct reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
生物活性
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine (CAS No. 1072944-59-2) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a nitro group and a bromine atom, which are crucial for its biological activity. Its molecular formula is with a molecular weight of 256.1 g/mol.
The biological activity of this compound primarily stems from its interaction with various molecular targets. The nitro group can undergo reduction to generate reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Furthermore, the bromine atom may enhance lipophilicity, facilitating membrane penetration and improving bioavailability.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
1. Antikinetoplastid Activity
A structure-activity relationship (SAR) study demonstrated that derivatives of the imidazo[1,2-a]pyridine scaffold exhibited significant antikinetoplastid activity against Leishmania and Trypanosoma brucei. The most potent compound in the series showed an EC50 value of 17 nM against T. brucei with a selectivity index (SI) of 2650, indicating its potential as a lead compound for drug development against kinetoplastid diseases .
2. Anticancer Potential
The compound has also been evaluated for anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition in cell proliferation assays with IC50 values comparable to established anticancer agents .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: Antileishmanial Activity
In a comparative study against Leishmania donovani, derivatives were synthesized and tested for their ability to inhibit the intracellular amastigote stage. The findings revealed that certain derivatives displayed low cytotoxicity (CC50 > 100 µM) while maintaining good activity (EC50 = 3.7 µM), suggesting a favorable therapeutic index .
Case Study 2: Pharmacokinetic Profiling
A pharmacokinetic study in mice indicated that the compound exhibited good systemic exposure after oral administration, with a half-life (T1/2) of approximately 7.7 hours. This profile suggests that it has suitable characteristics for further development as an oral therapeutic agent .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound have identified key positions on the imidazo[1,2-a]pyridine ring that influence biological activity:
Position | Modification | Biological Activity |
---|---|---|
2 | Nitro | Enhanced antikinetoplastid activity |
6 | Methyl | Increased lipophilicity |
8 | Bromine | Improved membrane permeability |
These modifications have been shown to significantly impact both the potency and selectivity of the compounds derived from this scaffold.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, and what are their critical reaction parameters?
The synthesis typically involves cyclization and halogenation steps. For example, a common method uses 5-bromo-2,3-diaminopyridine treated with α-haloketones (e.g., chloroacetaldehyde or ethyl bromopyruvate) in ethanol under reflux with NaHCO₃ as a base. Yields vary (44–65%) depending on halogenation efficiency and purification methods . Key parameters include:
- Solvent : Ethanol or 2-propanol for optimal solubility.
- Temperature : Reflux conditions (70–80°C) to drive cyclization.
- Purification : Column chromatography or recrystallization from hexane/ethanol mixtures .
Q. How is the structural identity of this compound validated experimentally?
Characterization relies on:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, methyl groups at position 6 show distinct upfield shifts (~δ 2.5 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C₈H₆BrN₃O₂) with <5 ppm error .
- X-ray crystallography : Resolves planar imidazo[1,2-a]pyridine systems and intermolecular N–H⋯N hydrogen bonds .
Q. What are the standard protocols for optimizing halogenation at the 3-position of imidazo[1,2-a]pyridine derivatives?
Halogenation (e.g., bromination) is achieved using NBS (N-bromosuccinimide) or direct bromine under controlled conditions. Key factors:
- Electrophilic substitution : Position selectivity is influenced by electron-withdrawing groups (e.g., nitro at position 3 directs bromine to position 8) .
- Catalyst : Lewis acids like FeCl₃ enhance regioselectivity .
Advanced Research Questions
Q. How do crystallographic studies inform the hydrogen-bonding network and solid-state packing of this compound?
X-ray data reveal three independent molecules in the asymmetric unit, each forming N–H⋯N hydrogen bonds. The primary amine group adopts a pyramidal geometry, creating layered structures. Dihedral angles between the imidazo[1,2-a]pyridine core and substituents (e.g., nitro groups) influence π-π stacking and stability .
Q. What mechanistic insights explain the regioselectivity of cyclization during the synthesis of imidazo[1,2-a]pyridine derivatives?
Cyclization proceeds via nucleophilic attack of the α-haloketone on the 2-aminopyridine amino group, followed by intramolecular dehydration. Steric and electronic effects dictate regioselectivity: electron-deficient pyridines favor substitution at less hindered positions (e.g., position 8 over 7) . Computational studies (DFT) can model transition states to predict outcomes .
Q. How do structural modifications (e.g., bromine, methyl, nitro groups) impact the biological activity of imidazo[1,2-a]pyridine derivatives?
- Bromine : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., CDK2 inhibition ).
- Nitro group : Electron-withdrawing effects stabilize charge-transfer interactions in antimicrobial assays .
- Methyl group : Steric hindrance at position 6 reduces metabolic degradation, improving pharmacokinetics .
Q. What analytical techniques resolve discrepancies in reported synthetic yields for this compound?
- Reaction monitoring : TLC or HPLC tracks intermediate formation.
- Byproduct analysis : LC-MS identifies side products (e.g., over-halogenated species).
- Optimization : Adjusting stoichiometry (e.g., excess NaHCO₃) or switching solvents (e.g., DMF for polar intermediates) improves yields .
Q. How is the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) exploited for derivatization?
The bromine atom at position 8 serves as a handle for palladium-catalyzed couplings. For example:
- Buchwald-Hartwig amination : Introduces aryl/alkyl amines using Pd(dba)₂/XPhos .
- Suzuki reactions : Couple with boronic acids to generate biaryl derivatives for SAR studies .
Q. Data Interpretation & Contradiction Analysis
Q. How should conflicting reports on the antimicrobial efficacy of this compound be addressed?
- Standardized assays : Compare MIC (Minimum Inhibitory Concentration) values using identical bacterial strains (e.g., S. aureus ATCC 25923).
- Solubility controls : Use DMSO concentrations ≤1% to avoid solvent toxicity artifacts .
- Structural validation : Confirm purity via HPLC and exclude degradation products .
Q. What strategies reconcile differences in crystallographic data for hydrogen-bonding patterns across independent studies?
- Temperature effects : Data collected at 100 K vs. room temperature may alter bond lengths.
- Polymorphism : Recrystallization solvents (ethanol vs. hexane) can yield distinct crystal forms.
- Refinement parameters : Isotropic vs. anisotropic treatment of H-atoms affects modeled interactions .
Q. Methodological Recommendations
- Synthesis : Prioritize NaHCO₃-mediated cyclization in ethanol for reproducibility .
- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous confirmation .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves .
属性
IUPAC Name |
8-bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-5-2-6(9)8-10-3-7(12(13)14)11(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSOUVZEUPLNKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674765 | |
Record name | 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-59-2 | |
Record name | 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。